

In-Depth Technical Guide: Initial and Apparent IC50 of Human Enteropeptidase-IN-2

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Compound of Interest

Compound Name: Human enteropeptidase-IN-2

Cat. No.: B12396903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of **Human enteropeptidase-IN-2**, a potent inhibitor of human enteropeptidase. The document details its initial and apparent IC50 values, the precise experimental protocols for their determination, and visual representations of the relevant biological pathway and experimental workflow.

Quantitative Data: Inhibitory Potency of Human Enteropeptidase-IN-2

The inhibitory activity of **Human enteropeptidase-IN-2** (also referred to as compound 1c) against human enteropeptidase is characterized by its half-maximal inhibitory concentration (IC50). The distinction between the initial and apparent IC50 values reflects the time-dependent nature of the inhibition.

Parameter	Value (nM)	Description
Initial IC50	540	Inhibitory activity measured after a short incubation period (6 minutes) of the enzyme, substrate, and inhibitor.
Apparent IC50	30	Inhibitory activity measured after a prolonged incubation period (120 minutes), reflecting a time-dependent increase in potency.

Experimental Protocols

The following protocols are derived from the methodologies described in the primary literature for the characterization of **Human enteropeptidase-IN-2**.

Human Enteropeptidase Inhibition Assay

This fluorescence resonance energy transfer (FRET) based assay was utilized to determine the IC50 values of **Human enteropeptidase-IN-2**.

Materials:

- Enzyme: Human recombinant enteropeptidase
- Substrate: 5FAM–Abu–Gly–Asp–Asp–Asp–Lys–Ile–Val–Gly–Gly–Lys(CPQ2)–Lys–Lys–NH2 (a fluorogenic substrate)
- Inhibitor: **Human enteropeptidase-IN-2** (compound 1c) dissolved in DMSO
- Assay Buffer: 50 mmol/L Tricine (pH 8.0), 0.01% (w/v) Tween-20, and 10 mmol/L CaCl2
- Plates: 1536-well black plates

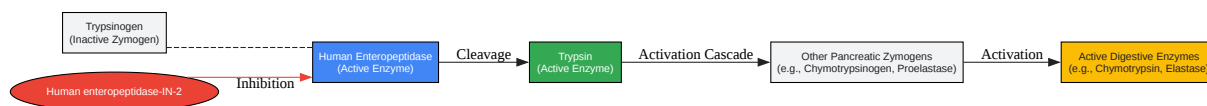
Procedure:

- **Compound Preparation:** **Human enteropeptidase-IN-2** is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This is then serially diluted to generate a range of inhibitor concentrations.
- **Assay Plate Preparation:** 25 nL of each inhibitor solution in DMSO is dispensed into the wells of a 1536-well black plate.
- **Enzyme Addition and Pre-incubation:** 2 μ L of a 90 mU/mL solution of human recombinant enteropeptidase in assay buffer is added to each well containing the inhibitor. The plate is then incubated at room temperature.
 - **For Initial IC₅₀ Determination:** The incubation time is 6 minutes.
 - **For Apparent IC₅₀ Determination:** The incubation time is 120 minutes.
- **Substrate Addition and Reaction Initiation:** 2 μ L of a 2.1 μ mol/L substrate solution in assay buffer is added to each well to initiate the enzymatic reaction.
- **Signal Detection:** The increase in fluorescence intensity is measured over time using a plate reader. The cleavage of the FRET substrate by enteropeptidase separates the fluorophore (5FAM) and the quencher (CPQ2), leading to an increase in fluorescence.
- **Data Analysis:** The rate of the enzymatic reaction is calculated from the fluorescence readings. The IC₅₀ values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

The following diagram illustrates the physiological role of human enteropeptidase in the digestive cascade, the process inhibited by **Human enteropeptidase-IN-2**.

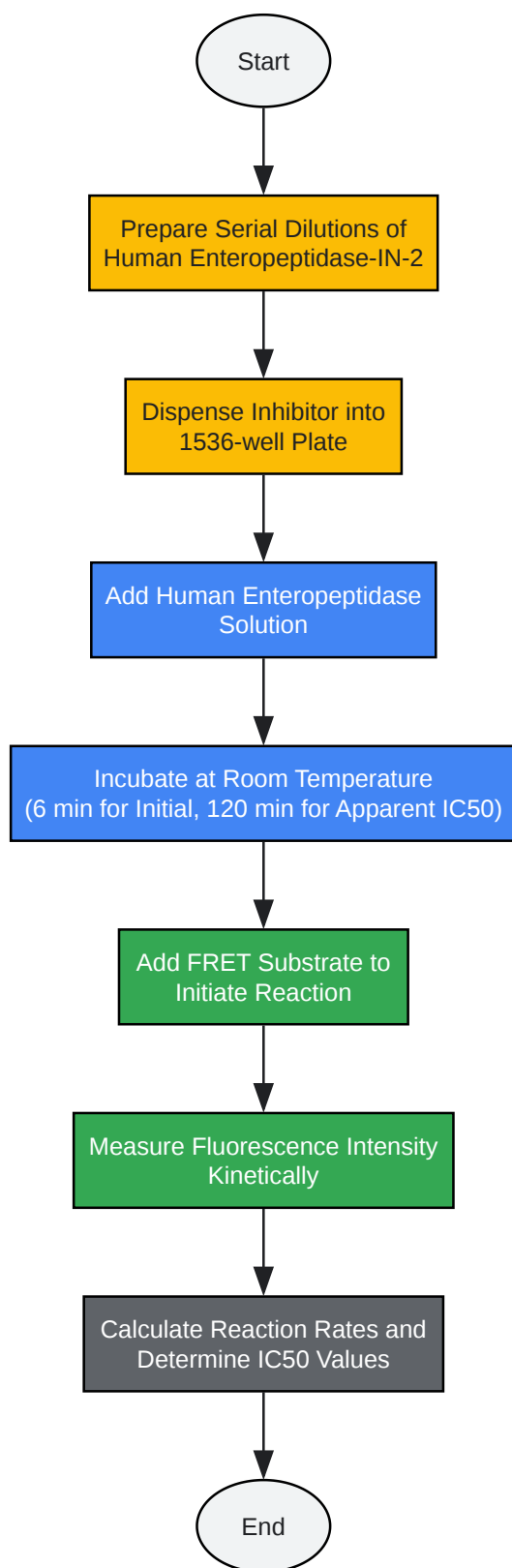


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Caption: Physiological activation cascade initiated by human enteropeptidase.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for determining the IC₅₀ values of **Human enteropeptidase-IN-2**.



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Caption: Experimental workflow for IC₅₀ determination of **Human enteropeptidase-IN-2**.

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